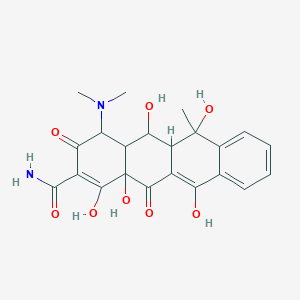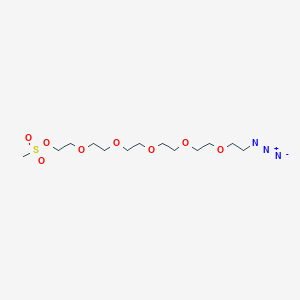
Azido-PEG6-MS
Overview
Description
Azido-PEG6-MS is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
Azido-PEG6-MS is used in the synthesis of PROTACs . The azide group in Azido-PEG6-MS can react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Azido-PEG6-MS is C13H27N3O8S . It has a molecular weight of 385.43 .Chemical Reactions Analysis
As a click chemistry reagent, Azido-PEG6-MS contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG6-MS appears as a liquid that is colorless to light yellow . It has a molecular weight of 385.43 and a molecular formula of C13H27N3O8S . It is soluble in DMSO .Scientific Research Applications
Click Chemistry Reagent
Azido-PEG6-MS is a click chemistry reagent . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
PEG-based PROTAC Linker
Azido-PEG6-MS is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Strain-promoted Alkyne-Azide Cycloaddition (SPAAC)
Azido-PEG6-MS can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Stable Triazole Linkage Formation
The Azide (N3) group in Azido-PEG6-MS can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Stable Amide Bond Formation
The terminal carboxylic acid in Azido-PEG6-MS can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Aqueous Soluble PEG Linker
Azido-PEG6-MS is an aqueous soluble PEG linker . It contains an azide and a terminal carboxylic acid .
Mechanism of Action
Target of Action
Azido-PEG6-MS is a PEG-based PROTAC linker . The primary targets of Azido-PEG6-MS are molecules containing Alkyne groups, DBCO or BCN groups . These targets play a crucial role in the synthesis of PROTACs .
Mode of Action
Azido-PEG6-MS operates through a mechanism known as click chemistry . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by Azido-PEG6-MS are primarily related to the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of these pathways involve the selective degradation of target proteins, which can have significant implications in various biological processes.
Result of Action
The primary result of Azido-PEG6-MS action is the synthesis of PROTACs . These PROTACs can selectively degrade target proteins, thereby influencing various biological processes .
Action Environment
The action of Azido-PEG6-MS can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) requires the presence of copper ions . Additionally, the stability and efficacy of Azido-PEG6-MS can be affected by factors such as temperature and pH.
Safety and Hazards
Azido-PEG6-MS is intended for research use only . If inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O8S/c1-25(17,18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-15-16-14/h2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFOIKXGWLEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-MS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



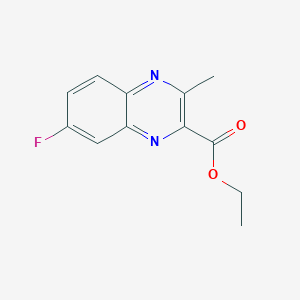

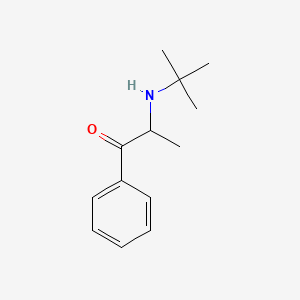
![N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide](/img/structure/B3327487.png)
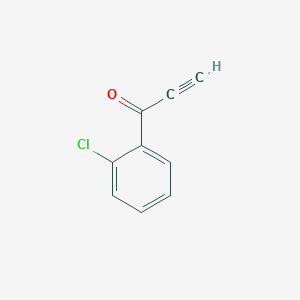
![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)
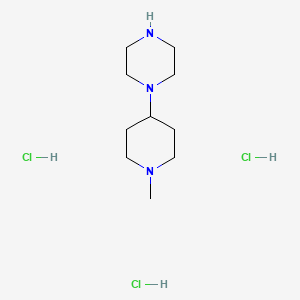
![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)
![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)
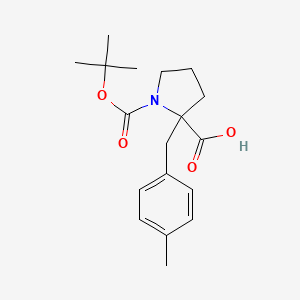
![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)
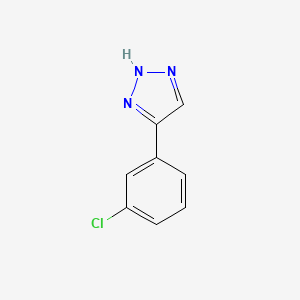
![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)
